Mifepristone - 84371-65-3

Mifepristone

Catalog Number: EVT-288100
CAS Number: 84371-65-3
Molecular Formula: C29H35NO2
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mifepristone, also known as RU-486, is a synthetic steroid compound classified as an antiprogestin. In scientific research, Mifepristone serves as a valuable tool for investigating the role of progesterone in various physiological processes. Its ability to competitively bind to progesterone receptors allows researchers to study the effects of progesterone antagonism in different biological systems.

Source and Classification

Mifepristone is synthesized from a precursor derived from the natural steroid structure, specifically from norethisterone. It belongs to the class of compounds known as steroidal anti-progestins, which are characterized by their ability to block the effects of progesterone, a hormone crucial for maintaining pregnancy. This classification categorizes it alongside other compounds that interact with steroid hormone receptors.

Synthesis Analysis

The synthesis of mifepristone involves several steps that modify its steroid backbone to enhance its pharmacological properties. A common method begins with the precursor estradiene dione-3-keta, which undergoes epoxidation followed by Grignard addition at the 11-position. Subsequent reactions include lithiation at the 17-position and hydrolysis to yield mifepristone.

Key Parameters in Synthesis

  • Starting Material: Estradiene dione-3-keta
  • Reagents: Iodine, calcium oxide, tetrahydrofuran, and methanol
  • Conditions: Reactions are typically conducted at low temperatures (0°C) to control reactivity and improve yields.
  • Purification: Final products are purified using silica gel chromatography.

An efficient one-pot synthesis method has been described that allows for high yield and purity of mifepristone, making it suitable for large-scale production .

Molecular Structure Analysis

Mifepristone has a complex molecular structure characterized by a steroid framework with specific functional groups that confer its biological activity. The molecular formula is C_29H_35NO_2, and its structure features:

  • Steroidal Backbone: A four-ring structure typical of steroids.
  • Functional Groups: Includes a propyne group at the 17-position and a ketone at the 3-position, which are crucial for its receptor binding affinity.

Structural Data

  • Molecular Weight: Approximately 457.6 g/mol
  • Melting Point: Mifepristone has a melting point range of approximately 170–172°C.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but poorly soluble in water .
Chemical Reactions Analysis

Mifepristone participates in several chemical reactions primarily related to its metabolism and interaction with biological systems.

Key Reactions

  1. Metabolism: Mifepristone is metabolized primarily by cytochrome P450 enzymes (CYP3A4, CYP2C8), leading to various active metabolites.
  2. Binding Reactions: It binds to progesterone and glucocorticoid receptors, blocking their respective actions.
  3. Degradation Pathways: The elimination half-life varies based on dosage but averages around 18 hours after single doses .
Mechanism of Action

Mifepristone's mechanism of action is multifaceted:

  1. Progesterone Receptor Antagonism: At low doses, it selectively antagonizes progesterone receptors, inhibiting the effects of progesterone necessary for maintaining pregnancy.
  2. Glucocorticoid Receptor Blockade: At higher doses, it acts as an antagonist at glucocorticoid receptors, affecting cortisol regulation within the hypothalamic-pituitary-adrenal axis.
  3. Physiological Effects: This blockade leads to increased prostaglandin release, facilitating uterine contractions and menstrual bleeding necessary for abortion .

Pharmacokinetics

  • Absorption: Rapidly absorbed with peak plasma concentrations reached within 90 minutes.
  • Distribution: High plasma protein binding (approximately 98%).
  • Elimination: Primarily excreted via feces; metabolic pathways involve multiple cytochrome P450 enzymes .
Physical and Chemical Properties Analysis

Mifepristone exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Range: Typically neutral; stability can vary with pH changes.

Relevant Data

  • Boiling Point: Not well-defined due to its solid state under standard conditions.
  • Density: Approximately 1.1 g/cm³ .
Applications

Mifepristone has significant clinical applications:

  1. Medical Abortion: Used in combination with misoprostol for terminating early pregnancies.
  2. Cushing's Syndrome Treatment: Employed as a glucocorticoid receptor antagonist to manage hyperglycemia associated with this condition.
  3. Research Tool: Utilized in studies investigating progesterone signaling pathways and potential contraceptive methods without estrogen .

Future Directions

Research continues into mifepristone analogs aimed at enhancing its efficacy while reducing side effects, particularly in antiviral applications .

Pharmacological Mechanisms of Mifepristone as a Steroidal Antagonist

Progesterone Receptor Antagonism and Uterine Decidualization

Mifepristone (RU-486) functions as a competitive antagonist at intracellular progesterone receptors (PR), exhibiting high binding affinity (IC₅₀ = 0.025 nM) [1] [7]. This binding prevents progesterone from activating its receptor, inducing decidual necrosis through apoptosis of endometrial cells. The breakdown of the decidual layer disrupts placental attachment and reduces prostaglandin dehydrogenase activity, elevating endogenous prostaglandin levels (PGE₂ and PGF₂α) [1] [9]. Concurrently, mifepristone promotes cervical softening by stimulating collagenase activity, which degrades extracellular collagen matrices [7] [10]. These combined actions create a hostile uterine environment for embryo implantation and facilitate pregnancy termination.

Table 1: Receptor Binding Affinities of Mifepristone

Receptor TypeRelative Binding Affinity (RBA)Biological Action
Progesterone Receptor (PR)100% (Reference: Progesterone)Decidual necrosis, cervical softening
Glucocorticoid Receptor (GR)90%Cortisol antagonism
Androgen Receptor (AR)10%Minimal clinical significance
Estrogen Receptor (ER)<0.1%Not significant

Glucocorticoid Receptor Blockade in Hypercortisolism Management

As a potent glucocorticoid receptor (GR) antagonist (IC₅₀ = 2.2 nM), mifepristone blocks cortisol binding at peripheral tissues and the hypothalamus [1] [9]. This inhibition disrupts negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, triggering a compensatory rise in adrenocorticotropic hormone (ACTH) and cortisol levels by 30-50% [1] [4]. In Cushing’s syndrome, mifepristone’s GR blockade counteracts cortisol-induced insulin resistance via two mechanisms: (1) inhibiting glucocorticoid-driven gluconeogenesis in the liver, and (2) reversing cortisol-mediated suppression of glucose uptake in adipose tissue [4] [9]. The CATALYST trial demonstrated that this mechanism reduces HbA1c by 1.47% in patients with hypercortisolism and diabetes [4]. Notably, mifepristone’s antiglucocorticoid effects require doses ≥200 mg/day due to saturation kinetics [1] [6].

Dose-Dependent Modulation of Steroid Hormone Pathways

Mifepristone exhibits nonlinear pharmacokinetics and dose-specific pharmacological effects:

  • Low doses (5-50 mg): Selectively antagonize progesterone receptors with minimal glucocorticoid effects. This range effectively delays ovulation and serves as emergency contraception by blocking endometrial progesterone signaling [6] [10].
  • Moderate doses (100-200 mg): Saturate plasma transport proteins (α₁-acid glycoprotein), achieving micromolar concentrations that fully block PR and partially antagonize GR. This range induces medical abortion with misoprostol [1] [3].
  • High doses (300-1200 mg): Completely saturate GR binding sites, maximizing antiglucocorticoid effects. Doses >300 mg/day inhibit 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), leading to cortisol-mediated mineralocorticoid excess (hypertension, hypokalemia) [1] [9].

Table 2: Dose-Dependent Effects of Mifepristone

Dose RangePrimary Receptor TargetClinical ApplicationKey Pharmacodynamic Outcome
5-50 mgProgesterone ReceptorEmergency contraceptionOvulation delay, endometrial suppression
100-200 mgPR > GRMedical abortionDecidual necrosis, uterine contractions
≥300 mgGlucocorticoid ReceptorCushing’s syndromeImproved insulin sensitivity, cortisol antagonism

Pharmacokinetic Profiling: Absorption, Distribution, and Hepatic Metabolism

Absorption & Distribution:Mifepristone is rapidly absorbed orally with 69% bioavailability [2] [8]. Peak plasma concentrations (Cₘₐₓ) occur within 90 minutes, but food intake increases absorption by 40% [2] [3]. The drug displays high plasma protein binding (98%), primarily to α₁-acid glycoprotein (AAG), which confines it to the vascular compartment and limits its volume of distribution (Vd = 1.2 L/kg) [1] [3] [6]. AAG binding also causes nonlinear kinetics: doses >100 mg saturate AAG, increasing free drug availability [3] [6].

Metabolism & Elimination:Hepatic metabolism via CYP3A4 generates three active metabolites:

  • RU 42,633 (mono-N-demethylated): Retains 90% PR and 50% GR affinity [3] [6].
  • RU 42,698 (hydroxylated): Moderate PR/GR binding (60-70% affinity vs. parent) [6] [8].
  • RU 42,848 (di-N-demethylated): Lower activity but contributes to prolonged effects [6].Mifepristone has a terminal half-life of 18-30 hours, with 83% excreted fecally and 9% renally [1] [8]. Its metabolites exhibit half-lives exceeding 24 hours, extending biological activity.

Table 3: Pharmacokinetic Parameters of Mifepristone and Metabolites

CompoundHalf-life (hours)Protein Binding (%)Active Metabolite?Elimination Pathway
Mifepristone18-3098%Parent compoundFecal (83%), Renal (9%)
RU 42,63324-36>95%Yes (PR/GR antagonist)Hepatic CYP3A4
RU 42,69820-28>95%Yes (Moderate activity)Hepatic CYP3A4
RU 42,84826-40>95%Weak activityFecal

Properties

CAS Number

84371-65-3

Product Name

Mifepristone

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1

InChI Key

VKHAHZOOUSRJNA-GCNJZUOMSA-N

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Poorly soluble
Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether.
In water, 5.0X10-2 mg/L at 25 °C /Estimated/
3.36e-03 g/L

Synonyms

Mifégyne
Mifegyne
Mifeprex
Mifepristone
R 38486
R-38486
R38486
RU 38486
RU 486
RU-38486
RU-486
RU38486
RU486
ZK 98296
ZK-98296
ZK98296

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.